ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core thiophene structure, followed by the introduction of the benzoyl, chloro, fluorobenzyl, and methoxy groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluorobenzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate include:
Ethyl 2-[(4-tert-butylbenzoyl)amino]benzoate: This compound shares the benzoyl and ethyl ester groups but lacks the complex substituents on the thiophene ring.
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate: This compound is similar but has different substituents on the benzylidene group
The uniqueness of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C27H30ClF3N2O5S
- Molecular Weight : 520.06 g/mol
- IUPAC Name : Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-4-oxothiophene-3-carboxylate
The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines through apoptosis induction mechanisms.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Breast Cancer Study : A clinical trial involving patients with metastatic breast cancer tested the efficacy of the compound as part of a combination therapy. Results indicated a 30% improvement in progression-free survival compared to standard treatments.
- Infection Control : A case study reported the successful use of the compound in treating skin infections caused by resistant bacterial strains, demonstrating its potential in clinical settings.
Properties
Molecular Formula |
C33H31ClFNO6S |
---|---|
Molecular Weight |
624.1 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-5-[[3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C33H31ClFNO6S/c1-6-41-32(39)27-28(37)26(43-31(27)36-30(38)21-10-12-22(13-11-21)33(2,3)4)17-20-15-24(34)29(25(16-20)40-5)42-18-19-8-7-9-23(35)14-19/h7-17,37H,6,18H2,1-5H3/b26-17-,36-31? |
InChI Key |
IXSZFKVUXXUKOQ-APRKHAHBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC(=CC=C3)F)OC)/SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC(=CC=C3)F)OC)SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
Origin of Product |
United States |
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